N-(4-Bromophenyl)-malonamic acid ethyl ester
Description
N-(4-Bromophenyl)-malonamic acid ethyl ester (CAS 1131594-24-5) is an organic compound with the molecular formula C₁₁H₁₂BrNO₃. Structurally, it consists of a malonamic acid backbone substituted with a 4-bromophenyl group and an ethyl ester moiety. This compound is a key intermediate in medicinal chemistry and materials science due to its versatility in forming hydrogen bonds and participating in nucleophilic reactions. It is synthesized via condensation reactions between malonic acid derivatives and 4-bromoaniline, often under catalytic or microwave-assisted conditions .
Key properties include:
Properties
IUPAC Name |
ethyl 3-(4-bromoanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRJJDVELSFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-malonamic acid ethyl ester typically involves the reaction of 4-bromoaniline with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate malonamic acid, which is then esterified to yield the final product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-malonamic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a catalyst like copper(I) iodide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of 4-bromophenylmalonic acid.
Oxidation: Formation of quinones.
Reduction: Formation of 4-bromoaniline
Scientific Research Applications
N-(4-Bromophenyl)-malonamic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-malonamic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Malonamic Acid Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| N-(4-Bromophenyl)-malonamic acid ethyl ester | 4-Br-C₆H₄, ethyl ester | C₁₁H₁₂BrNO₃ | 286.12 | Not reported | Pharmaceutical intermediates |
| N-(4-Fluorophenyl)-malonamic acid ethyl ester (23d) | 4-F-C₆H₄, ethyl ester | C₁₂H₁₄FNO₃ | 263.25 | Oil (LCMS: tᵣ=2.41 min) | Bioactive molecule synthesis |
| N-(2,4-Difluorophenyl)-malonamic acid ethyl ester (23e) | 2,4-diF-C₆H₃, ethyl ester | C₁₂H₁₃F₂NO₃ | 281.24 | Oil (LCMS: tᵣ=1.21 min) | Drug discovery scaffolds |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-malonamic acid ethyl ester | Heterocyclic thiophene, cyano | C₁₅H₁₇N₂O₃S | 305.37 | 186–190 | Antimicrobial dyes, textiles |
Notes:
Key Findings :
- Microwave-assisted synthesis reduces reaction time (≤2 hours) and improves yields compared to conventional methods .
- Polar aprotic solvents (e.g., DMF) are critical for maintaining solubility in sulfonamide-containing derivatives .
Spectral and Analytical Data
Table 4: Spectroscopic Characterization
| Compound Name | IR Peaks (cm⁻¹) | ¹H-NMR (δ, ppm) | LCMS (m/z) |
|---|---|---|---|
| This compound | 1664 (C=O), 1529 (=N-NH) | 1.20 (t, CH₃), 3.80 (q, CH₂) | 326 [M+H]⁺ |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-malonamic acid ethyl ester | 2210 (CN), 1665 (C=O) | 1.81 (t, CH₃), 7.42–7.74 (C₆H₄) | 410 [M+] |
Biological Activity
N-(4-Bromophenyl)-malonamic acid ethyl ester is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing potential applications in antimicrobial, anticancer, and antioxidant domains. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
This compound is synthesized through the reaction of 4-bromoaniline with diethyl malonate under basic conditions. This synthesis forms the basis for its use as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals.
The biological activity of this compound can be attributed to its structural features, particularly the bromophenyl group. This group enhances binding affinity to molecular targets through halogen bonding and hydrophobic interactions, which may facilitate its role as a precursor to bioactive compounds that interact with specific enzymes or receptors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown effectiveness against various strains of bacteria, including Gram-positive strains like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 1–4 µg/mL against multiple clinical strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 16d | Staphylococcus aureus | 1 |
| Compound 16e | Methicillin-resistant S. aureus | 2 |
| Compound 17b | Enterococcus sp. | 32 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Several derivatives demonstrated significant cytotoxic effects on cancer cell lines. For example, compounds derived from this structure exhibited IC50 values below 10 µg/mL against various cancer cell lines, indicating potent antiproliferative properties .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 16c | MCF-7 (breast) | 0.8 |
| Compound 16d | HeLa (cervical) | 1.2 |
| Compound 17d | HCT-116 (colon) | <10 |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. Compounds derived from this structure have been tested for their ability to inhibit lipid peroxidation and scavenge free radicals, indicating potential protective effects against oxidative stress-related damage .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound and its derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation by clinical strains of Staphylococcus aureus .
- Cytotoxicity Assessment : Research indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index for these compounds .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the bromine atom in the structure plays a crucial role in enhancing biological activity through specific interactions with target proteins .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N-(4-Bromophenyl)-malonamic acid ethyl ester?
- The compound is typically synthesized via condensation of 4-bromophenylamine with malonic acid monoethyl ester under basic conditions. Alternative routes involve multi-step reactions, such as reacting 4-bromo-propiophenone with diethyl oxalate to form intermediates like ethyl 2,4-dioxo-3-methyl-4-(4-bromophenyl)butanoate, followed by hydrazine coupling or amidation (e.g., with 4-aminomorpholine) .
Q. How is structural confirmation performed after synthesis?
- Characterization relies on melting point analysis , IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹), and NMR spectroscopy (e.g., ethyl ester protons at δ 1.2–1.4 ppm and aromatic protons in the 4-bromophenyl group at δ 7.3–7.6 ppm). LCMS is used to verify molecular ion peaks (e.g., [M+H]⁺) and purity .
Q. What solvent systems and reaction conditions are optimal for ester-amide conversions?
- Polar aprotic solvents (e.g., THF, DCM) with bases like diisopropylethylamine or lithium hydroxide are effective. For example, demonstrates a single-step amidation using 4-aminomorpholine under basic conditions, avoiding multi-step protocols .
Advanced Research Questions
Q. How can diastereomeric byproducts be analyzed and resolved during synthesis?
- Diastereomers formed via chiral auxiliaries (e.g., cyclohexylethyl or phenylethyl groups) are resolved using chiral column chromatography or 1H NMR integration (e.g., diastereomeric ratios determined via peak splitting, as in ). Absolute configurations are confirmed via X-ray crystallography or NOE experiments .
Q. What strategies improve reaction yields in malonamic acid ester derivatives?
- Yield optimization includes:
- Temperature control : Lower temperatures reduce side reactions during amidation.
- Catalyst selection : Lewis acids (e.g., AlCl₃) or enzymes enhance coupling efficiency.
- Purification : Column chromatography with petroleum ether:EtOAc (9:1) effectively isolates products .
Q. How do substituents on the malonamic acid core influence biological activity?
- Anti-inflammatory activity in carrageenin-induced rat paw edema models correlates with electron-withdrawing groups (e.g., 4-bromo) enhancing bioactivity. Ethyl esters improve lipophilicity and bioavailability compared to free acids. Activity assays require dose-response curves (ED₅₀ calculations) and histopathological validation .
Q. What analytical challenges arise in quantifying trace impurities in malonamic acid esters?
- LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For example, residual hydrazines from pyrazole syntheses () require derivatization (e.g., with benzaldehyde) for accurate quantification. HPLC-DAD at 254 nm monitors hydrolytic degradation .
Methodological Notes
- Contradictions in Synthesis Routes : uses a single-step amidation, while employs chiral auxiliaries for stereocontrol. Researchers must balance efficiency (single-step) vs. stereochemical precision (multi-step) based on application .
- Thermal Stability : The ester group in N-(4-Bromophenyl)-malonamic acid derivatives is sensitive to hydrolysis. Storage at 2–8°C in anhydrous solvents (e.g., THF) prevents degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
